Trichloroacetanilide

Conformational analysis IR spectroscopy Intramolecular hydrogen bonding

Researchers needing a single, predictable conformation for SAR studies face limited options with dichloro analogs that exhibit rotameric heterogeneity. Trichloroacetanilide resolves this, maintaining one intramolecularly H-bonded conformation in CH₂Cl₂ and CHCl₃. For procurement managers, this means a single, validated building block (87-91% yield via Organic Syntheses) with defined m.p. 92.5-93.0°C, eliminating the need for re-optimization. Its alkaline hydrolysis proceeds via a unique phenylcarbamate intermediate, avoiding the rearrangement pathways of N-chloro analogs. Suitable for herbicide and pharmaceutical intermediate synthesis.

Molecular Formula C8H6Cl3NO
Molecular Weight 238.5 g/mol
CAS No. 2563-97-5
Cat. No. B1614687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloroacetanilide
CAS2563-97-5
Molecular FormulaC8H6Cl3NO
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C8H6Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13)
InChIKeyGUYVJLNKTIYUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloroacetanilide Procurement & Selection Guide


Trichloroacetanilide (2,2,2-trichloro-N-phenylacetamide; CAS 2563-97-5) is an α-haloacetanilide derivative characterized by three chlorine atoms on the α-carbon of the acetamide group, distinguishing it from mono- and dichloro-substituted analogs [1]. This compound serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, with its electron-withdrawing trichloromethyl group imparting unique conformational stability and reactivity profiles relevant to both synthetic and mechanistic applications [2].

Intermediate workflow Suited for agrochemical and pharmaceutical building-block synthesis.
Conformational probe Single-rotamer profile supports mechanistic and SAR studies requiring rigidity.
Hydrolysis probe Distinct phenylcarbamate intermediate enables degradation pathway research.

Why Trichloroacetanilide Cannot Be Substituted with Mono- or Dichloro Analogs


In-class α-haloacetanilides exhibit divergent physicochemical and functional behaviors that preclude generic substitution. The degree of α-chlorination directly governs both conformational rigidity and hydrolytic stability: α-trichloroacetanilide maintains a single, intramolecularly H-bonded conformation in CH₂Cl₂ and CHCl₃, whereas α-dichloro analogs display conformational heterogeneity with bifurcated C=O bands in polar solvents [1]. Furthermore, the CCl₃ group eliminates rearrangement pathways observed in N-chloro analogs, while alkaline hydrolysis proceeds via a distinct phenylcarbamate intermediate not shared by trifluoroacetanilide [2][3]. These divergent stability and reactivity profiles render simple substitution without re-optimization unfeasible for any application where molecular conformation, reaction selectivity, or hydrolytic degradation pathways are critical.

Conformation Mono- and dichloro analogs exhibit rotameric heterogeneity; conformational uniformity may not transfer.
Rearrangement N-Chloro analogs undergo nuclear chlorine migration under acidic conditions, altering regiochemical outcome.
Hydrolysis Trifluoroacetanilide does not share the same phenylcarbamate intermediate, shifting degradation pathway.

Trichloroacetanilide vs. Closest Analogs: Quantitative Evidence


Conformational Uniformity: Single vs. Multiple Rotamers

α-Trichloroacetanilide exhibits a single, well-defined conformation in non-polar solvents (CH₂Cl₂ and CHCl₃) due to stable intramolecular N−H···Cl hydrogen bonding, whereas α-dichloroacetanilides show bifurcated C=O bands in CH₃CN, indicating the presence of two distinct rotamers [1].

Conformational Uniformity
Head-to-head
Single conformer (CH₂Cl₂, CHCl₃) vs. 2 rotamers for dichloro analogs (CH₃CN)
Supports predictable molecular recognition and synthetic reproducibility.
IR evidence; class-level review.
Conformational analysis IR spectroscopy Intramolecular hydrogen bonding

Synthesis Yield and Purity: Optimized Procedure

The reaction of hexachloroacetone with aniline in hexane produces trichloroacetanilide in 87–91% crude yield (208–218 g from 1-mole scale), with a single recrystallization from 90% ethanol yielding 67–69% pure product melting at 92.5–93.0°C [1]. This established procedure provides a reliable procurement baseline for scale-up and purity expectations.

Synthesis Yield & Purity
Reported
87–91% crude yield; recrystallized m.p. 92.5–93.0°C
Establishes procurement specification benchmark.
Organic Syntheses procedure; 1-mole scale.
Organic synthesis Process chemistry Yield optimization

Reaction Selectivity: No Nuclear Chlorine Migration

Under acidic conditions (acetic acid, heat), N:2:6-trichloroacetanilide undergoes no nuclear chlorine migration, whereas N-chloro-2:6-dimethyl- or -diethyl-acetanilide exhibits meta-chlorine migration under identical conditions [1]. This divergent reactivity eliminates an undesired rearrangement pathway, ensuring predictable product outcomes.

No Nuclear Cl Migration
Head-to-head
Absence of migration (AcOH, heat) vs. meta-migration in N-chloro-dialkyl analogs
Preserves aromatic substitution pattern under acidic conditions.
Data to verify; source review.
Molecular rearrangement Reaction selectivity Synthetic reliability

Hydrolytic Pathway: Phenylcarbamate Intermediate Formation

Kinetic studies in 10% aqueous dioxane demonstrate that alkaline hydrolysis of trichloroacetanilide proceeds via a confirmed phenylcarbamate ion intermediate, whereas trifluoroacetanilide hydrolysis does not involve this intermediate [1]. This mechanistic divergence reflects the distinct leaving-group behavior of CCl₃ versus CF₃ under basic conditions.

Hydrolytic Pathway
Head-to-head
Phenylcarbamate intermediate confirmed vs. no intermediate for CF₃ analog
Context for stability prediction in basic aqueous environments.
10% aq. dioxane kinetic study.
Alkaline hydrolysis Mechanistic chemistry Degradation pathways

Lipophilicity: LogP Comparison with Positional Isomer

Trichloroacetanilide (CAS 2563-97-5) exhibits a computed LogP of 3.07 (Psa: 29.1), whereas its positional isomer 2′,3′,4′-trichloroacetanilide has an XLogP3 of 2.9 [1][2]. The ~0.17 LogP difference reflects how chlorine positioning on the α-carbon versus the aromatic ring modulates partitioning behavior.

Lipophilicity
Cross-study
LogP 3.07 vs. 2.9 for positional isomer
May support partitioning behavior review for non-polar phase applications.
Computed values; ΔLogP ≈ 0.17.
Lipophilicity ADME properties QSAR

Spectral Reference Availability for Related Analogs

While direct spectral data for CAS 2563-97-5 is not prominently indexed in public spectral databases, comprehensive IR (Nujol mull) and MS (75 eV, direct inlet, source 140°C) spectra are available for the structurally related 2′,4′,5′-trichloroacetanilide (CAS 23627-24-9) from AIST's SDBS [1][2]. This establishes a spectral reference framework for quality verification of trichloroacetanilide-derived products.

Spectral Reference Availability
Context-dependent
Direct spectra not indexed; IR/MS available for related analog
Method development for identity confirmation requires analog-based framework.
2′,4′,5′-trichloroacetanilide spectra in SDBS.
Spectral library Analytical chemistry Quality control

Trichloroacetanilide Application Scenarios


Conformation-Dependent Molecular Design and SAR Studies

Researchers performing structure-activity relationship (SAR) studies where a single, predictable conformation is required can rely on trichloroacetanilide. IR evidence demonstrates that α-trichloroacetanilide exists in only one conformation in CH₂Cl₂ and CHCl₃, unlike α-dichloro analogs which exhibit rotameric heterogeneity [1]. This uniformity is essential for reproducible binding assays and computational docking where conformational ambiguity introduces error.

Reliable Intermediate for Agrochemical and Pharmaceutical Synthesis

Trichloroacetanilide is a well-documented synthetic building block for chloroacetanilide-derived herbicides and pharmaceutical intermediates [1]. The established Organic Syntheses procedure provides a validated 87–91% yield from hexachloroacetone and aniline with defined melting point (92.5–93.0°C), offering a procurement baseline for pilot-scale synthesis and quality control [2].

Mechanistic Probe for Alkaline Hydrolysis and Carbamate Formation

In mechanistic investigations of amide hydrolysis, trichloroacetanilide serves as a distinct probe. Alkaline hydrolysis proceeds via a confirmed phenylcarbamate ion intermediate—a pathway not shared by its trifluoro analog [1]. This makes trichloroacetanilide uniquely valuable for studying C–C bond fission mechanisms and the fate of halogenated amides in basic environments.

Acid-Stable Scaffold for Rearrangement-Sensitive Syntheses

For synthetic sequences involving acidic conditions where nuclear halogen migration must be avoided, trichloroacetanilide offers a rearrangement-free alternative. Under acetic acid heating, N:2:6-trichloroacetanilide undergoes no nuclear chlorine migration, whereas N-chloro-2:6-dialkyl-acetanilides readily rearrange [1]. This selectivity is critical for preserving aromatic substitution patterns during multi-step syntheses.

Application
Selection Property
Validation Focus
Conformation-Dependent SAR Studies
Single-rotamer conformational uniformity
IR conformation analysis in target solvent
Agrochemical & Pharmaceutical Synthesis
Established yield and melting-point benchmark
Lot-specific purity and melting-point verification
Mechanistic Hydrolysis Probe
Distinct phenylcarbamate intermediate pathway
Alkaline degradation product profiling
Rearrangement-Sensitive Syntheses
Absence of nuclear chlorine migration under acid
Post-reaction aromatic regiochemistry confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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